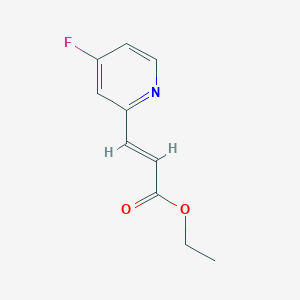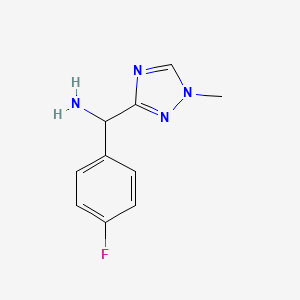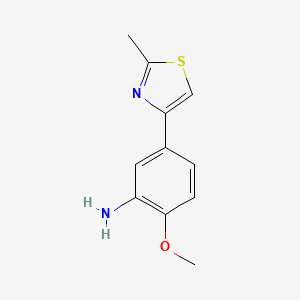
4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 1-position, and an aldehyde group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction of diazo compounds with alkynyl bromides can yield 3,5-diaryl-4-bromo-3H-pyrazoles, which can be further isomerized to 3,5-diaryl-4-bromo-1H-pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to pyrazoles using bromine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: 4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid
Reduction: 4-Bromo-1-isobutyl-1H-pyrazole-3-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Applications De Recherche Scientifique
4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: Similar structure but lacks the isobutyl and aldehyde groups.
1-Isobutyl-1H-pyrazole-3-carbaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-1H-pyrazole-3-carbaldehyde: Similar structure but lacks the isobutyl group.
Uniqueness
4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the bromine atom and the isobutyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
4-bromo-1-(2-methylpropyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)3-11-4-7(9)8(5-12)10-11/h4-6H,3H2,1-2H3 |
Clé InChI |
DQQRVXFYVGIAAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C(=N1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)




![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)

![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)


